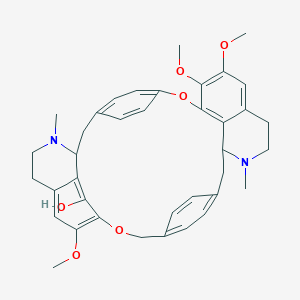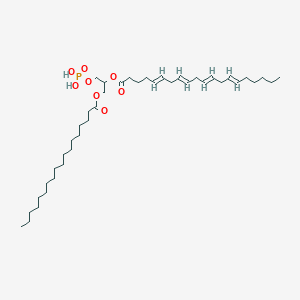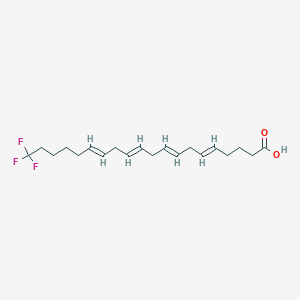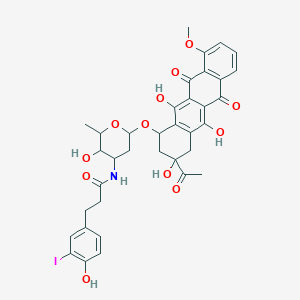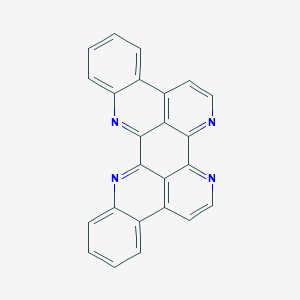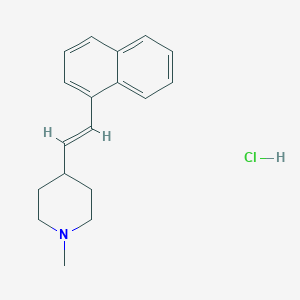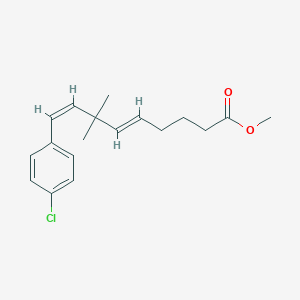
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester, also known as Clomazone, is a herbicide used to control the growth of weeds in crops such as soybean, cotton, and peanuts. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity levels.
Mecanismo De Acción
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. This leads to the death of the plant due to a lack of energy production. 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester is selective in its action, meaning it only affects plants and not animals or humans.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in carotenoid synthesis, leading to a reduction in the levels of these pigments in plants. In addition, it has been shown to affect the activity of enzymes involved in the biosynthesis of other plant hormones and secondary metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has a number of advantages for use in lab experiments. It is highly effective against a wide range of weeds, making it a useful tool for studying plant growth and development. In addition, it has low toxicity levels, making it safe for use in lab experiments. However, 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester also has some limitations. It can be expensive to produce, and its effectiveness can be affected by environmental factors such as temperature and humidity.
Direcciones Futuras
There are a number of future directions for research on 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester. One area of research could focus on improving the synthesis method to make it more cost-effective. Another area of research could focus on developing new formulations of 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester that are more effective against a wider range of weeds. Finally, research could focus on studying the long-term effects of 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester on the environment and the potential for resistance to develop in weeds.
Métodos De Síntesis
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester can be synthesized by the reaction of 4-chlorobenzaldehyde with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst to form 4-chloro-3-(3,3-dimethyl-1-butenyl) benzaldehyde. This intermediate is then reacted with methylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol to form 9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester.
Aplicaciones Científicas De Investigación
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester has been extensively researched for its effectiveness as a herbicide. It has been found to be effective against a wide range of weeds, including broadleaf and grassy weeds. In addition, it has been shown to have low toxicity levels and is safe for use in crops such as soybean, cotton, and peanuts.
Propiedades
Número CAS |
113849-17-5 |
|---|---|
Nombre del producto |
9-(4-Chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester |
Fórmula molecular |
C18H23ClO2 |
Peso molecular |
306.8 g/mol |
Nombre IUPAC |
methyl (5E,8Z)-9-(4-chlorophenyl)-7,7-dimethylnona-5,8-dienoate |
InChI |
InChI=1S/C18H23ClO2/c1-18(2,13-6-4-5-7-17(20)21-3)14-12-15-8-10-16(19)11-9-15/h6,8-14H,4-5,7H2,1-3H3/b13-6+,14-12- |
Clave InChI |
ZNVHPMIFDSVQMB-RERNGKIOSA-N |
SMILES isomérico |
CC(C)(/C=C/CCCC(=O)OC)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CC(C)(C=CCCCC(=O)OC)C=CC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C)(C=CCCCC(=O)OC)C=CC1=CC=C(C=C1)Cl |
Sinónimos |
9-(4-chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester 9-(4-chlorophenyl) 7,7-dimethyl-5,8-nonadienoic acid methyl ester, (8Z)-isomer CDNAME |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)



